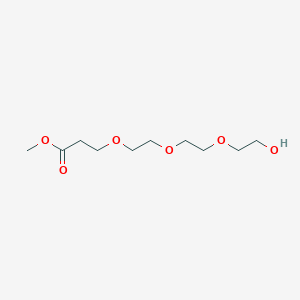
Hydroxy-PEG3-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-PEG3-methyl ester is a useful research compound. Its molecular formula is C10H20O6 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1.1 Drug Delivery Systems
Hydroxy-PEG3-methyl ester is extensively used as a linker or spacer in drug formulations. Its ability to modify the solubility and bioavailability of drugs is particularly valuable in enhancing therapeutic efficacy. The hydroxyl group can be functionalized with various chemical entities such as carboxyl, amine, or thiol groups, allowing for the creation of tailored PEGylated drugs that exhibit improved half-lives and reduced immunogenicity .
1.2 Case Study: PEGylation of Antibodies
A significant application involves the PEGylation of monoclonal antibodies. By attaching this compound to antibodies, researchers have observed enhanced stability and prolonged circulation times in vivo. For instance, studies demonstrated that PEGylated antibodies showed a 50% increase in serum half-life compared to their unmodified counterparts .
Biochemical Research
2.1 Enzyme Stabilization
This compound has been utilized to stabilize enzymes in biochemical assays. The hydrophilic nature of PEG provides a protective environment that reduces denaturation and enhances enzyme activity under varying conditions. This property is particularly beneficial in developing enzyme-linked immunosorbent assays (ELISA) where consistent enzyme performance is critical .
2.2 Case Study: Enzyme Activity Enhancement
In a study focusing on the stabilization of lipase enzymes using this compound, researchers found that enzyme activity was maintained at over 90% for extended periods compared to non-PEGylated enzymes, which showed significant loss of activity .
Cosmetic and Personal Care Products
This compound is employed in cosmetic formulations as an emulsifier and skin conditioning agent. Its ability to improve the texture and stability of creams and lotions makes it a popular choice among formulators.
3.1 Case Study: Skin Moisturizers
In clinical trials assessing skin moisturizers containing this compound, participants reported improved hydration levels and skin barrier function after regular use over four weeks . The compound's hydrophilic properties facilitate moisture retention, making it effective in dry skin formulations.
Material Science Applications
4.1 Surface Modification
In material science, this compound is utilized for surface modification techniques aimed at enhancing biocompatibility and reducing protein adsorption on medical devices. This application is crucial for devices such as catheters and stents where minimizing thrombus formation is essential.
4.2 Case Study: Catheter Coatings
Research has shown that catheters coated with this compound exhibited significantly lower rates of thrombus formation compared to uncoated devices. In vitro studies indicated a reduction in platelet adhesion by over 70%, highlighting the compound's effectiveness in improving device performance .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceuticals | Linker for drug delivery systems | Enhanced solubility and bioavailability |
| Biochemistry | Enzyme stabilization | Improved activity retention |
| Cosmetics | Emulsifier in moisturizers | Better texture and hydration |
| Material Science | Surface modification for medical devices | Reduced thrombus formation |
Propiedades
IUPAC Name |
methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYNDZAHAHQHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














